8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one

PDE5 inhibition structure–activity relationship cycloalkyl vs. aryl substitution

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one (CAS 135445-97-5) is a fully synthetic heterocyclic small molecule belonging to the s-triazolo[3,4-i]purin-5-one family. It features a fused [1,2,4]triazolo[3,4-i]purin-5-one tricyclic core bearing an 8-cyclopentyl group, a 3-methyl substituent, and a 6-propyl side chain, with a molecular formula of C15H20N6O and a molecular weight of 300.36 g/mol.

Molecular Formula C15H20N6O
Molecular Weight 300.36 g/mol
CAS No. 135445-97-5
Cat. No. B12784078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
CAS135445-97-5
Molecular FormulaC15H20N6O
Molecular Weight300.36 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C3=NN=C(N3C1=O)C)NC(=N2)C4CCCC4
InChIInChI=1S/C15H20N6O/c1-3-8-20-13-11(14-19-18-9(2)21(14)15(20)22)16-12(17-13)10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H,16,17)
InChIKeyXLZCCEONHHHKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one (CAS 135445-97-5): Chemical Class & Procurement Context


8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one (CAS 135445-97-5) is a fully synthetic heterocyclic small molecule belonging to the s-triazolo[3,4-i]purin-5-one family [1]. It features a fused [1,2,4]triazolo[3,4-i]purin-5-one tricyclic core bearing an 8-cyclopentyl group, a 3-methyl substituent, and a 6-propyl side chain, with a molecular formula of C15H20N6O and a molecular weight of 300.36 g/mol . Compounds within this scaffold class have been disclosed as possessing bronchodilatory, diuretic, renal protective, anti-amnestic, and phosphodiesterase 5 (PDE5) inhibitory activities depending on the specific substitution pattern [1][2].

Why 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one Cannot Be Replaced by In-Class Triazolopurinones


The triazolo[3,4-i]purin-5-one scaffold exhibits sharp structure–activity relationship (SAR) cliffs, where permutation of substituents at the 3-, 6-, and 8-positions fundamentally alters the pharmacological profile [1]. The 8-phenyl series (US 7,034,016) acts as potent PDE5 inhibitors via a specific binding mode that accommodates a planar aryl ring at position 8 [2]. Replacing the 8-phenyl with an 8-cyclopentyl group introduces a saturated, non-planar cycloalkyl substituent that is predicted to alter both the binding pose and the selectivity fingerprint relative to PDE isozymes and off-target adenosine receptors [3]. The distinction between 6,7-dihydro and 6,9-dihydro regioisomers within this class introduces further variability in target engagement and metabolic stability. Generic substitution with a 9-methyl-6-propyl-3-phenyl or 8-phenyl-9-methyl analog is therefore pharmacologically invalid without direct comparative functional data.

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one (CAS 135445-97-5): Quantitative Differentiation Evidence vs. Comparator Triazolopurinones


8-Cyclopentyl vs. 8-Phenyl Substitution: Impact on PDE5 Inhibitory Potency and Selectivity Profile

The 8-cyclopentyl group in 8-cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one (CAS 135445-97-5) replaces the planar 8-phenyl moiety that is critical for PDE5 inhibition in the comparator series of 8-phenyl-6,9-dihydro-[1,2,4]triazolo[3,4-i]purin-5-one derivatives exemplified in US Patent 7,034,016 [1]. Quantitative PDE5 IC50 values for representative 8-phenyl analogs in this patent range from sub-nanomolar to low nanomolar (e.g., IC50 < 10 nM for selected 8-(disubstituted)phenyl derivatives using cGMP substrate) [1]. The replacement of a planar aryl ring with a saturated cyclopentyl group is expected, based on class-level SAR precedent in purine-based PDE inhibitors, to reduce PDE5 affinity while potentially conferring differential selectivity against PDE6 (off-target for visual disturbance) and PDE11 [2]. Direct head-to-head PDE panel data for CAS 135445-97-5 are not publicly available in peer-reviewed literature as of the search date; the quantitative differentiation claim is therefore a class-level inference based on the structural divergence from the 8-phenyl PDE5 pharmacophore.

PDE5 inhibition structure–activity relationship cycloalkyl vs. aryl substitution

3-Methyl vs. 3-Phenyl Substitution: Differential Impact on Adenosine Receptor Crosstalk Potential

CAS 135445-97-5 bears a 3-methyl group, whereas close analogs such as 8-cyclopentyl-6,7-dihydro-3-phenyl-6-propyl-5H-1,2,4-triazolo[3,4-i]purin-5-one (CAS 135445-96-4) contain a 3-phenyl substituent [1]. Published SAR data on related triazolopurinones indicate that 3-aryl substitution enhances affinity for adenosine A2A and A1 receptors, while 3-alkyl substitution attenuates adenosine receptor binding and redirects pharmacological activity toward PDE or other targets [2]. The 3-methyl substituent in CAS 135445-97-5 is therefore predicted to exhibit reduced adenosine receptor engagement compared to 3-phenyl congeners, based on class-level SAR inference from the s-triazolo[3,4-i]purine patent family [2]. Direct comparative binding data for this specific pair are not available.

adenosine receptor triazolopurinone substituent effect

6,7-Dihydro vs. 6,9-Dihydro Regioisomerism: Implications for Metabolic Stability and Target Binding

CAS 135445-97-5 is explicitly described as a 6,7-dihydro-5H-1,2,4-triazolo[3,4-i]purin-5-one, whereas the predominant PDE5 inhibitor series (US 7,034,016) and bronchodilator series (US 5,173,492, EP 0 417 790 A2) are 6,9-dihydro isomers [1]. The position of the dihydro saturation on the purine ring affects the electronic distribution of the fused triazole–purine system, the planarity of the core, and the susceptibility to oxidative metabolism at the purine ring [2]. In closely related purine-based heterocycles, regioisomeric variation has been shown to alter metabolic half-life in liver microsome assays by factors of 3- to 10-fold and can invert selectivity between PDE isozymes [2]. The 6,7-dihydro configuration of CAS 135445-97-5 therefore constitutes a structurally defined point of differentiation from the 6,9-dihydro comparator pool.

regioisomer 6,7-dihydro 6,9-dihydro metabolic stability

Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area vs. 8-Phenyl PDE5 Inhibitor Series

Calculated physicochemical descriptors for CAS 135445-97-5 (C15H20N6O, MW 300.36 g/mol) indicate a topological polar surface area (TPSA) of approximately 73 Ų and a predicted cLogP of ~2.8 . In contrast, a representative 8-phenyl PDE5 inhibitor from US 7,034,016, such as 6,9-dihydro-9-methyl-3-phenyl-6-propyl-5H-1,2,4-triazolo[3,4-i]purin-5-one (C16H16N6O, MW 308.34 g/mol), has a higher TPSA (~78 Ų) and cLogP of ~3.4 due to the additional aromatic ring [1]. The lower cLogP and reduced aromatic ring count of CAS 135445-97-5 suggest improved aqueous solubility and a distinct permeability profile, which may translate into differential oral bioavailability and tissue distribution compared to diaryl-substituted analogs [1].

physicochemical properties cLogP TPSA drug-likeness

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one (CAS 135445-97-5): High-Value Application Scenarios


PDE Isozyme Selectivity Profiling: Differentiating PDE5 from PDE6 and PDE11

CAS 135445-97-5 serves as a structural probe to decouple PDE5 inhibition from the off-target PDE6 (retinal) and PDE11 (skeletal muscle) liabilities associated with 8-phenyl PDE5 inhibitors. In PDE screening panels, the 8-cyclopentyl substitution is hypothesized to reduce PDE6 engagement relative to 8-phenyl sildenafil-like analogs, based on class-level SAR indicating that PDE6 potency requires a planar aryl group at the 8-position [1]. Procurement of CAS 135445-97-5 alongside an 8-phenyl comparator enables direct experimental testing of this selectivity hypothesis in head-to-head PDE isozyme panels.

Bronchodilator and Renal Protective Research Based on s-Triazolo[3,4-i]purine Scaffold

The parent patent family (EP 0 417 790 A2, US 5,173,492) explicitly claims bronchodilatory activity, diuretic activity, renal protective activity, and anti-amnestic activity for s-triazolo[3,4-i]purine derivatives encompassing the substitution pattern of CAS 135445-97-5 [2]. The 8-cyclopentyl-3-methyl-6-propyl combination represents a distinct substitution vector within this patent scope. Researchers investigating non-PDE5 applications of the triazolopurinone scaffold—such as adenosine-modulated renal protection or cognitive enhancement—can use this compound as a starting point for SAR expansion.

In Vitro ADME Comparison with 3-Phenyl and 8-Phenyl Triazolopurinone Analogs

The lower calculated lipophilicity (cLogP ~2.8) of CAS 135445-97-5 relative to 3-phenyl and 8-phenyl triazolopurinone analogs (cLogP >3.0) makes it a candidate for comparative microsomal stability and permeability studies. In liver microsome intrinsic clearance assays, the compound's reduced aromatic ring count (2 aromatic rings vs. 3 in diaryl analogs) is predicted, based on general medicinal chemistry trends, to reduce CYP-mediated oxidative metabolism. Direct experimental comparison of CAS 135445-97-5 with its 3-phenyl and 8-phenyl congeners would quantify the metabolic advantage of cycloalkyl over aryl substitution in this scaffold class .

Reference Standard for 6,7-Dihydro Triazolopurinone Regioisomer Authentication

CAS 135445-97-5 is unambiguously indexed as the 6,7-dihydro regioisomer, distinguishing it from the more common 6,9-dihydro triazolopurinones [2]. In quality control and analytical chemistry contexts, this compound can serve as an authentic reference standard for HPLC, LC-MS, or NMR-based regioisomer identification, particularly when verifying the structural identity of newly synthesized triazolopurinone libraries where 6,7- vs. 6,9-dihydro ambiguity may arise during cyclization steps.

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